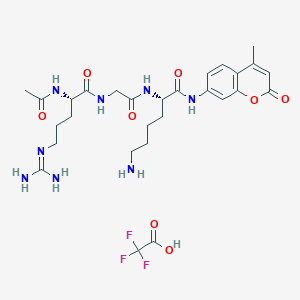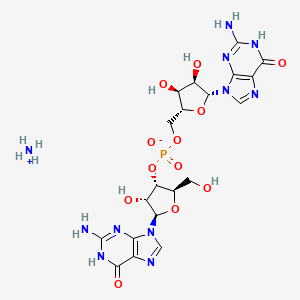
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its potential uses and risks. For example, N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide has a density of 1.6±0.1 g/cm^3, a molar refractivity of 119.3±0.5 cm^3, and a polar surface area of 118 Å^2 . N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide has a density of 1.4±0.1 g/cm^3, a molar refractivity of 125.5±0.4 cm^3, and a polar surface area of 90 Å^2 .Applications De Recherche Scientifique
Photophysics and Fluorophores
A study on fluorophores derived from tetrahydro-1H-carbazol-1-one, including derivatives like DMTCO, has shown that these compounds exhibit solvent polarity sensitivity, especially in their electronic excited state. This sensitivity was observed through steady-state and time-resolved fluorescence experiments. The compounds' behavior in different solvents, including protic and aprotic ones, suggests potential applications in sensing and fluorescence-based assays due to their responsive photophysical properties (Ghosh et al., 2013).
Cytotoxicity and Anticancer Research
Several derivatives starting from compounds structurally related to (6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine have shown significant cytostatic activity against cultured L1210 cells and high cytotoxicity towards various human tumor cell lines. These findings suggest the potential of these compounds in anticancer drug development (Jasztold-Howorko et al., 2004).
Synthetic Chemistry and Bioactive Molecule Derivation
Research on the bacterial transformation of tetrahydro-1H-carbazole derivatives by Ralstonia sp. strain SBUG 290 has identified several new products of biotransformation. This work opens up pathways for the synthesis of bioactive molecules and the environmental detoxification of hazardous compounds (Waldau et al., 2009).
Material Science and Sensing
A novel synthesis method for 6,12‐dihydro‐2‐methylindolo[2,3‐b]carbazol‐6‐ones from related carbazole derivatives provides a new avenue for the development of materials with potential applications in organic electronics and sensing technologies. This method highlights the versatility of carbazole derivatives in synthesizing complex heterocyclic compounds (Martin & Prasad, 2008).
Vibrational Spectroscopy and Molecular Characterization
Research into the IR absorption and Raman spectra of methyl 6-methoxy-2,3,4,9-tetrahydro-1H-1,4-ethanocarbazole-3-carboxylate provides insight into the stable conformations of such compounds. This study is crucial for understanding the molecular structure and dynamics of carbazole derivatives, contributing to fields like pharmaceuticals and material science (Davydova et al., 2020).
Propriétés
IUPAC Name |
(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-10-5-6-13-12(7-10)11-4-2-3-9(8-15)14(11)16-13/h5-7,9,16H,2-4,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVBNCWKSIYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)




![4-(4-[2,2']Bithiophenyl-5-yl-5-cyano-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanylmethyl)-N-[2-(1H-indol-3-yl)-ethyl]-benzenesulfonamide](/img/structure/B1451169.png)

![2-(pyridin-4-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1451171.png)

![2-Methoxy-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1451173.png)

![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)